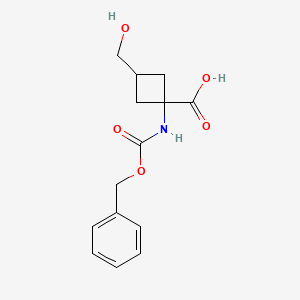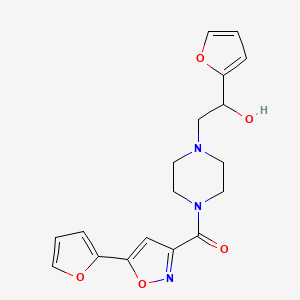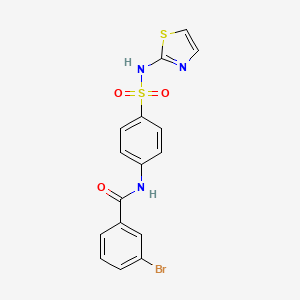![molecular formula C21H20N2O2S B2582510 3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 342780-10-3](/img/structure/B2582510.png)
3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a useful research compound. Its molecular formula is C21H20N2O2S and its molecular weight is 364.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Compounds structurally related to quinoline and quinoxaline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has demonstrated potent cytotoxic effects, with certain compounds showing IC(50) values less than 10 nM against murine leukemia, lung carcinoma, and human leukemia cell lines (Deady et al., 2003). This highlights the potential application of the compound in the development of anticancer drugs, given its structural similarities with these active compounds.
Antioxidant Studies
The antioxidant properties of quinazolin derivatives synthesized from related compounds have been evaluated, revealing that certain synthesized compounds exhibit significant scavenging capacity against free radicals, comparable to common antioxidants such as ascorbic acid (Al-azawi, 2016). This suggests that the compound could also possess antioxidant properties, making it of interest for research into oxidative stress and related diseases.
Potential Antitumor Evaluation
Isoxazolo[5,4‐b]pyridines and related annulated compounds have been synthesized and evaluated for their antitumor properties. The reaction of amino-isoxazole with α,β‐unsaturated ketones yielded compounds with potential antitumor activity, underscoring the importance of structural moieties present in the compound of interest for antitumor research (Hamama et al., 2012).
Implications for Mutagenesis and Carcinogenesis
Research on DNA adducts of heterocyclic amine food mutagens, including those related to quinoline and quinoxaline derivatives, has implications for understanding mutagenesis and carcinogenesis. These studies suggest a critical role for metabolic activation and DNA adduct formation in the mutagenicity and carcinogenicity of these compounds (Schut & Snyderwine, 1999). This area of research is relevant to the compound , considering its structural features that may interact similarly with biological systems.
Properties
IUPAC Name |
3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-11-4-6-12(7-5-11)18(25)19-17(22)14-8-13-15(23-20(14)26-19)9-21(2,3)10-16(13)24/h4-8H,9-10,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDWXUKFUIPSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
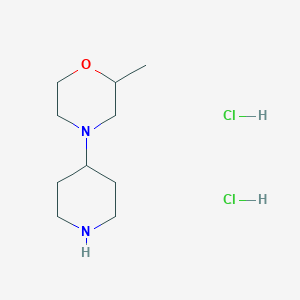
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)

![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)

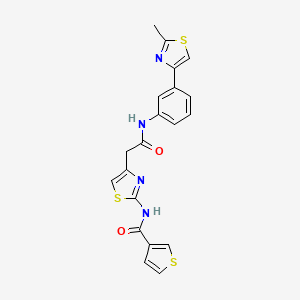
![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)
![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)
